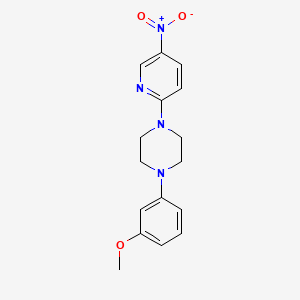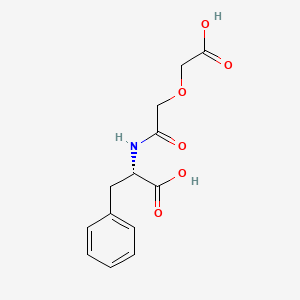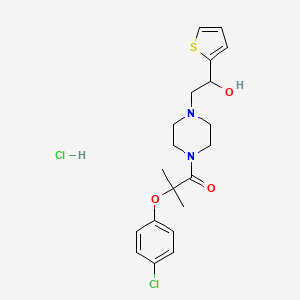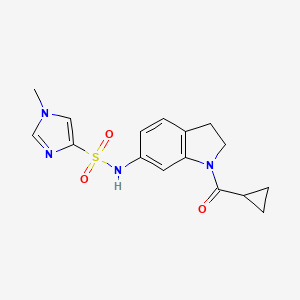
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine, also known as MNPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNPP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has also shown promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Wirkmechanismus
The exact mechanism of action of 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is not fully understood. However, it has been suggested that 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine may exert its biological effects by modulating the activity of various signaling pathways involved in inflammation, pain, and tumor growth. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has also been found to activate the apoptotic pathway and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation in animal models of inflammation. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the liver and kidney. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has been found to reduce the levels of glucose, cholesterol, and triglycerides in the serum of diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in animal models of inflammation, pain, and cancer. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is also stable and can be stored for long periods without degradation. However, 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological effects. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine may also have potential toxicity, and its safety profile needs to be evaluated before its use in humans.
Zukünftige Richtungen
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has several potential future directions for scientific research. It can be further studied for its anti-inflammatory and analgesic effects in animal models of pain and inflammation. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine can also be evaluated for its antitumor activity in vivo and in clinical trials. Further studies are needed to elucidate the mechanism of action of 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine and its potential toxicity. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine can also be modified to improve its potency and selectivity for specific biological targets. Overall, 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
Synthesemethoden
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine can be synthesized using a multistep process involving the reaction of 2-(3-methoxyphenyl)ethylamine with 2,5-dichloropyridine, followed by nitration and reduction. The final product is obtained as a yellow solid with a melting point of 165-167°C.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-23-15-4-2-3-13(11-15)18-7-9-19(10-8-18)16-6-5-14(12-17-16)20(21)22/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFRYYWOTKPYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diisobutyl-2-((4-methyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2903496.png)

![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-one](/img/structure/B2903498.png)
![N-{2-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2903499.png)

![1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2903502.png)

![(1S,2R,10S,11S,12R)-10-Phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid](/img/structure/B2903505.png)

![5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2903509.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2903511.png)
![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2903513.png)
![1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2903514.png)